Product packaging for Sodium 4-formylbenzene-1,3-disulfonate(Cat. No.:CAS No. 119557-95-8)

Sodium 4-formylbenzene-1,3-disulfonate

Cat. No.: B051454
CAS No.: 119557-95-8
M. Wt: 310.2 g/mol
InChI Key: UUKHCUPMVISNFW-UHFFFAOYSA-L
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Description

Historical Perspectives on Sulfonated Aromatic Aldehydes

The study of sulfonated aromatic compounds, known as aryl sulfonic acids, is a cornerstone of organic chemistry. wikipedia.org Aromatic sulfonation, the reaction to introduce a sulfonic acid group onto an arene, is a classic example of electrophilic aromatic substitution. wikipedia.org Historically, the synthesis of sulfo-acids of aromatic aldehydes was achieved through methods like the direct sulfonation of benzaldehyde (B42025) or the transformation of chlorinated benzaldehydes with alkali sulfites under pressure. google.com A patent from 1903 describes a process for creating these compounds by oxidizing toluene (B28343) sulfo-acids in the presence of anhydrous sulfuric acid. google.com

The reactions of aldehydes with reagents containing sulfonic acid groups, such as in the aldehyde-Schiff reactions, have been a subject of study since the late 19th and early 20th centuries. nih.gov These early investigations into the synthesis and reactivity of sulfonated aromatics, including those with aldehyde functionalities, laid the groundwork for their later use as intermediates in the production of dyes, detergents, and drugs. wikipedia.orggoogle.com

Significance of Multifunctional Aromatic Compounds in Contemporary Chemistry

Aromatic compounds are fundamental to organic chemistry, serving as essential building blocks in industries ranging from pharmaceuticals to materials science. openaccessjournals.comijrar.org Their inherent stability, derived from the delocalization of π-electrons in their ring structure, makes them robust scaffolds for constructing more complex molecules. walshmedicalmedia.com

Multifunctional aromatic compounds, which possess two or more distinct functional groups, are of particular importance in modern chemistry. openaccessjournals.com The presence of multiple reactive sites on a single, stable aromatic core allows for a wide range of chemical transformations and applications. This versatility is central to their use in:

Pharmaceuticals and Drug Discovery : Aromatic moieties are present in many drugs, contributing to their biological activity. Multiple functional groups allow for tailored interactions with biological targets like enzymes and receptors. ijrar.orgwalshmedicalmedia.comnumberanalytics.com

Materials Science : These compounds are crucial for creating advanced polymers and plastics with specific thermal, mechanical, or electronic properties. openaccessjournals.comijrar.org The functional groups can be used for polymerization or for cross-linking polymer chains.

Organic Synthesis : They serve as versatile intermediates, enabling the construction of complex molecular architectures. wikipedia.org Different functional groups can be addressed selectively in multi-step synthetic sequences.

Sodium 4-formylbenzene-1,3-disulfonate exemplifies the utility of multifunctional aromatics. The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, for instance, through Schiff base condensation. Simultaneously, the two sodium sulfonate groups confer high water solubility and introduce ionic character, which is exploited in applications like polymer electrolytes and water treatment. chemimpex.com

Scope and Research Objectives Pertaining to this compound

The specific combination of functional groups in this compound has led to its use in several distinct areas of academic and applied research. The primary objectives of these studies have been to leverage its unique properties as a molecular building block.

Key Research Applications and Objectives for this compound
Research FieldPrimary ObjectiveKey Functional Groups InvolvedReference
Polymer ChemistrySynthesis of proton exchange membranes (PEMs) for fuel cells and other electrochemical devices.Sulfonate groups for proton conductivity. gtilaboratorysupplies.comresearchgate.net
Dye SynthesisUse as an intermediate for creating symmetric and asymmetric xanthene dyes and optical brighteners.Aromatic ring and aldehyde group as a synthetic precursor. chemicalbook.comchemimpex.com
BiomaterialsModification of chitosan (B1678972) to create superabsorbent gels with enhanced bactericidal properties for potential use in wound dressings.Aldehyde group for reaction with chitosan.
Analytical Chemistry & ProteomicsApplication in diagnostic assays and for the selective labeling and enrichment of peptides to improve detection sensitivity.Aldehyde group for covalent modification of biomolecules. chemimpex.comscbt.com
Environmental ChemistryUse in wastewater treatment processes to aid in the removal of heavy metals and organic pollutants.Sulfonate groups for interaction with charged species. chemimpex.com

In polymer chemistry, the main goal is to create novel sulfonated aromatic polymers for use as proton exchange membranes (PEMs) in fuel cells. researchgate.net The sulfonate groups are critical for facilitating proton transport, a key function of these membranes. gtilaboratorysupplies.com In the field of dye chemistry, the compound serves as a precursor for complex dye molecules, such as xanthene-based dyes used in fluorescence imaging sensors. chemicalbook.com Research in biomaterials has focused on using the aldehyde group to react with biopolymers like chitosan, with the objective of creating functional materials with improved properties, such as antibacterial activity. Furthermore, its reactivity has been exploited in analytical and proteomics research for labeling proteins and peptides, demonstrating its utility as a biochemical reagent. chemimpex.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Na2O7S2 B051454 Sodium 4-formylbenzene-1,3-disulfonate CAS No. 119557-95-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-formylbenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHCUPMVISNFW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889714
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
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Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33513-44-9
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
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Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
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Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
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Record name Disodium 4-formylbenzene-1,3-disulphonate
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Synthetic Strategies and Methodological Advancements for Sodium 4 Formylbenzene 1,3 Disulfonate

Direct Sulfonation Approaches for Benzaldehyde (B42025) Derivatives

Direct sulfonation involves the introduction of sulfonic acid groups onto a benzaldehyde-derived substrate. This electrophilic aromatic substitution is heavily influenced by the nature of the sulfonating agent and the reaction conditions. The formyl group (-CHO) on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming substituents primarily to the meta-position. doubtnut.comyoutube.com However, the synthesis of Sodium 4-formylbenzene-1,3-disulfonate requires substitution at the ortho and para positions relative to the formyl group, presenting a synthetic challenge that often necessitates harsh reaction conditions or alternative strategies.

Sulfonation Using Oleum (B3057394)

Oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a powerful sulfonating agent. researchgate.net Its reactivity allows for the sulfonation of deactivated aromatic rings. The reaction with benzaldehyde derivatives can be forced to yield disulfonated products, although the conditions must be carefully controlled to prevent oxidation of the sensitive aldehyde group. researchgate.net

For instance, the sulfonation of halogenated benzaldehydes, which are common precursors, demonstrates the impact of reaction parameters. The sulfonation of ortho-chlorobenzaldehyde can be achieved with 25% oleum at temperatures up to 120°C. google.com In contrast, para-chlorobenzaldehyde is significantly less reactive and requires more forcing conditions, such as using a large excess of SO₃ (4.5 moles per mole of substrate) in the form of 65% oleum, albeit at a lower temperature of 60°C to minimize oxidative side reactions. google.com Even under these conditions, the reaction can be slow, requiring up to 20 hours for a moderate yield of 75%. google.com

Table 1: Comparative Sulfonation of Chlorobenzaldehyde Isomers with Oleum google.com
SubstrateSulfonating AgentMolar Ratio (SO₃:Substrate)TemperatureReaction TimeYield
ortho-Chlorobenzaldehyde25% Oleum1.1 : 1Up to 120°CNot specifiedNot specified
para-Chlorobenzaldehyde65% Oleum4.5 : 160°C20 hours75%

Sulfonation with Chlorosulfonic Acid or Sulfur Trioxide

Chlorosulfonic acid (ClSO₃H) and sulfur trioxide (SO₃) are alternative, highly effective sulfonating agents. numberanalytics.comwikipedia.org Sulfur trioxide is the actual electrophile in aromatic sulfonation reactions. wikipedia.orgyoutube.com These reagents are often more reactive than sulfuric acid or oleum, which can be advantageous for sulfonating deactivated rings. dicp.ac.cn

Chlorosulfonic acid can be used for both sulfonation and, in excess, for chlorosulfonation, which introduces a sulfonyl chloride (-SO₂Cl) group. pageplace.de The sulfonation process with chlorosulfonic acid releases hydrogen chloride gas. wikipedia.orgchemithon.com

Sulfonation with sulfur trioxide is typically a very fast and highly exothermic reaction. dicp.ac.cn The reaction's speed and heat generation necessitate efficient heat removal to maintain control and prevent side reactions. Modern approaches, such as using microreactors, can improve safety and efficiency by providing superior heat and mass transfer, leading to high yields in very short residence times. dicp.ac.cn

Indirect Synthetic Routes via Halogenated Intermediates

Indirect routes offer an alternative to the direct sulfonation of benzaldehyde and can provide better control over isomer formation. These methods often involve building the molecule through sequential reactions, including nucleophilic substitution and separate sulfonation and formylation steps.

Nucleophilic Substitution of Sulfonic Acid Derivatives

This strategy often involves the displacement of a halogen atom on a pre-functionalized benzene ring by a sulfite (B76179) group. A key example is the synthesis of o-benzaldehyde sulfonic acid sodium salt from o-chlorobenzaldehyde. This reaction is carried out by heating o-chlorobenzaldehyde with sodium sulfite in water under sealed conditions at high temperatures (160-210°C). google.com The process can be catalyzed by a surfactant to facilitate the one-step synthesis. google.com

Another relevant pathway involves the reaction of a halogenated formyl sulfonic acid with sodium sulfite. For example, 4-chloro-3-formyl sulfonic acid can react with sodium sulfite in water at 100–105°C. This reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the sulfite ion displaces the chloride ion. The presence of the electron-withdrawing formyl and sulfonic acid groups facilitates this nucleophilic attack.

Table 2: Nucleophilic Substitution Routes to Formylbenzene Sulfonates
Starting MaterialReagentConditionsProductReference
o-ChlorobenzaldehydeSodium Sulfite, Surfactant, Water160–210°C (sealed)o-Benzaldehyde sulfonic acid sodium salt google.com
4-Chloro-3-formyl sulfonic acidSodium Sulfite (1.2 eq), Water100–105°C, 12 hoursThis compound

Sequential Sulfonation and Formylation

An alternative indirect approach involves performing the sulfonation and formylation reactions in a specific sequence on a simpler aromatic precursor. One documented method begins with the disulfonation of toluene (B28343) using oleum to produce toluene-2,4-disulfonic acid. google.com Following the sulfonation, the methyl group of the toluene derivative is oxidized to a formyl group. This oxidation is carried out in the presence of anhydrous sulfuric acid, which is a key condition to ensure the reaction stops at the aldehyde stage and does not proceed to the carboxylic acid. google.com The resulting benzaldehyde-2,4-disulfonic acid is then neutralized to yield the final sodium salt.

This sequential strategy circumvents the challenges associated with the direct sulfonation of benzaldehyde, such as the deactivating effect of the formyl group and its sensitivity to oxidation under harsh sulfonating conditions. google.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is critical for industrial viability, focusing on maximizing yield and purity while minimizing waste and side reactions.

Key parameters that influence the outcome of sulfonation reactions include:

Temperature: Higher temperatures can increase the reaction rate but may also lead to undesirable side products, such as sulphone formation or oxidation of the aldehyde group. researchgate.netgoogle.com

Reagent Concentration: The concentration of the sulfonating agent (e.g., the percentage of free SO₃ in oleum) is a critical factor. Higher concentrations are needed for deactivated substrates but increase the risk of side reactions. google.com

Molar Ratio: A high molar ratio of the sulfonating agent to the substrate is often required to drive the reaction to completion, especially for disulfonation. google.comdicp.ac.cn

Reaction Time: Sufficient time is necessary for the reaction to proceed to completion, but prolonged reaction times can also contribute to the formation of impurities. google.com

For purification, several techniques can be employed. Recrystallization from aqueous ethanol (B145695) or methanol (B129727) is effective for removing unreacted sulfonic acid derivatives. Ion-exchange chromatography can be used to eliminate residual sodium salts or other metal ions. Additionally, maintaining careful pH control (e.g., pH 3–4) during the sulfonation step can help prevent certain side reactions.

Recrystallization for Purity Optimization

Recrystallization is a critical step in the purification of this compound, primarily aimed at removing unreacted starting materials and by-products. The selection of an appropriate solvent system is crucial for maximizing the yield of the purified product while ensuring effective removal of impurities. A common method involves the use of an aqueous ethanol mixture. This solvent system leverages the compound's high solubility in hot solvent and lower solubility upon cooling, facilitating the formation of high-purity crystals.

The process typically involves dissolving the crude product in a minimal amount of hot aqueous ethanol (e.g., a 70:30 ethanol to water volume ratio) and allowing the solution to cool slowly. As the solution cools, the solubility of this compound decreases, leading to its crystallization, while impurities such as unreacted sulfonic acid derivatives remain dissolved in the solvent. Despite its effectiveness, this method can be associated with a yield loss of 10-15% due to the residual solubility of the product in the cold solvent.

Table 1: Parameters for Recrystallization of Sodium 4-formylbenzene-1,3-disulfonateParameterSpecificationPurposeSolvent SystemAqueous Ethanol (e.g., 70:30 v/v) To selectively dissolve the product at high temperatures and crystallize it upon cooling.Target ImpuritiesUnreacted sulfonic acid derivatives To enhance the purity of the final product.Estimated Yield Loss10–15% Reflects the product's solubility in the cold mother liquor.

Ion-Exchange Chromatography for Purity Optimization

Ion-exchange chromatography serves as a complementary purification technique to remove ionic impurities that may not be effectively eliminated by recrystallization. This method is particularly useful for eliminating residual inorganic salts, such as sodium salts, and trace metal ions from the final product.

The principle of this technique relies on the reversible adsorption of charged molecules to a solid-phase ion-exchange resin. harvardapparatus.com For the purification of this compound, a cation-exchange resin is typically employed. The aqueous solution of the crude product is passed through a column packed with the resin. The disulfonate compound, being anionic, passes through the column, while cationic impurities (e.g., Na⁺ or other metal ions) are captured by the negatively charged functional groups of the resin. The purified product is then collected in the eluent.

Table 2: Ion-Exchange Chromatography for this compound PurificationParameterDescriptionObjectiveTechniqueIon-Exchange Chromatography Separation based on charge. harvardapparatus.comTypical ResinCation-exchange resinTo bind and remove positively charged ions.Target ImpuritiesResidual sodium salts, metal ions To achieve high purity suitable for sensitive applications.

pH Control during Sulfonation

The sulfonation of benzaldehyde to produce the 4-formylbenzene-1,3-disulfonic acid intermediate is highly sensitive to the pH of the reaction medium. Maintaining acidic conditions, specifically a pH range of 3–4, is critical to direct the reaction towards the desired product and minimize the formation of unwanted side products.

The concentration of the sulfonating agent, typically sulfur trioxide (SO₃) generated from fuming sulfuric acid, and the reactivity of the aromatic ring are influenced by the acidity of the solution. youtube.comyoutube.com If the pH is not controlled, side reactions can occur, leading to a lower yield and a more complex mixture of products, which complicates subsequent purification steps. Proper pH control ensures the selective sulfonation at the 1- and 3-positions relative to the formyl group. Following the reaction, the mixture is carefully neutralized with a base like sodium hydroxide (B78521) to convert the sulfonic acid groups into their sodium salt form, yielding the final product.

Table 3: Importance of pH Control in SulfonationStageOptimal pHRationaleSulfonation ReactionAcidic (pH 3–4) To prevent side reactions and ensure regioselectivity. Post-Reaction WashpH > 5 nih.govTo remove residual sulfuric acid from the product.NeutralizationControlled addition of base (e.g., NaOH) To convert the sulfonic acid to its sodium salt form.

Green Chemistry Principles in this compound Synthesis

Key areas for applying green chemistry to this synthesis include:

Atom Economy : The concept of atom economy seeks to maximize the incorporation of all materials used in the process into the final product. jddhs.com Optimizing reaction conditions to minimize by-product formation is a primary goal.

Safer Solvents and Reagents : While the sulfonation reaction often uses strong acids like oleum, green chemistry encourages exploring less hazardous alternatives or using existing reagents more efficiently. jddhs.com For purification, using greener solvents like ethanol and water is preferable to more hazardous organic solvents.

Waste Prevention : A significant by-product of the synthesis is excess sulfuric acid. Industrial processes can incorporate waste management strategies, such as neutralizing the acid with lime (calcium oxide) to produce calcium sulfate (B86663) (gypsum), which can be used in construction materials. This approach turns a waste product into a useful material.

Energy Efficiency : Industrial-scale production can benefit from using continuous flow reactors, which offer better temperature control and heat integration compared to batch reactors, thus improving energy efficiency. Conducting reactions at ambient temperature and pressure, where possible, also contributes to energy conservation.

Table 4: Application of Green Chemistry PrinciplesGreen Chemistry PrincipleApplication in SynthesisPotential ImpactWaste Prevention nih.govNeutralizing sulfuric acid waste to form gypsum. Reduces hazardous waste and creates a valuable by-product.Atom Economy jddhs.comOptimizing reaction stoichiometry to reduce excess reagents.Increases efficiency and minimizes chemical waste.Use of Safer Solvents jddhs.comEmploying aqueous ethanol for recrystallization. Reduces reliance on volatile and toxic organic solvents.Energy Efficiency jddhs.comUtilizing continuous flow reactors for large-scale production. Lowers energy consumption and improves process control.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Aldehyde Group Reactivity: Schiff Base Condensation Reactionsbenchchem.com

The most prominent reaction pathway for Sodium 4-formylbenzene-1,3-disulfonate involves the aldehyde group. This group readily participates in condensation reactions with primary amines to form Schiff bases (or imines). dergipark.org.tr This reactivity is fundamental to its application in the synthesis of functionalized polymers and other complex molecules.

The aldehyde functional group (-CHO) of this compound serves as an electrophilic site for nucleophilic attack by primary amines (R-NH₂). This reaction, known as Schiff base condensation, results in the formation of an imine (-C=N-) linkage and the elimination of a water molecule. dergipark.org.trnih.gov This process is a cornerstone of dynamic covalent chemistry and is widely used to link molecules together.

Similarly, the compound can react with hydrazine (B178648) derivatives (R-NH-NH₂) to form hydrazones, which contain a C=N-N linkage. These reactions are crucial for modifying biopolymers like chitosan (B1678972) or for creating larger, functionalized chemical structures.

Table 1: Examples of Schiff Base Condensation Products

Reactant Functional Group Product Type Resulting Linkage
Primary Amine (R-NH₂) Amine (-NH₂) Imine (Schiff Base) Azomethine (-C=N-)

The formation of a Schiff base from this compound and a primary amine is a reversible, multi-step process typically catalyzed by acid or base. nih.gov

The accepted mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde group. nih.gov This forms a transient, unstable intermediate with separated positive and negative charges.

Proton Transfer: An intramolecular proton transfer occurs from the newly formed ammonium (B1175870) group to the oxygen anion (alkoxide), resulting in a neutral but unstable intermediate known as a carbinolamine. nih.gov

Dehydration: The hydroxyl group of the carbinolamine is protonated (often under mild acidic conditions), converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom helps to expel the water molecule, forming a double bond between the carbon and nitrogen atoms.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the stable imine product and regenerate the catalyst. nih.gov

Role of Sulfonate Groups in Modulating Reactivity

This electron-withdrawing effect has two major consequences:

Activation of the Aldehyde Group: By pulling electron density away from the ring and, consequently, from the formyl group, the sulfonate groups make the carbonyl carbon more electrophilic. This enhances its susceptibility to nucleophilic attack, thereby facilitating reactions like Schiff base formation.

Deactivation of the Aromatic Ring: The reduced electron density makes the benzene (B151609) ring less susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com

Furthermore, the ionic nature of the sodium sulfonate groups renders the entire molecule highly soluble in water, a property that allows its chemistry to be explored in aqueous environments. cymitquimica.com

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The substitution pattern on the benzene ring—an aldehyde group and two sulfonate groups—strongly dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is severely deactivated towards electrophilic attack. Both the formyl group and the two sulfonate groups are strong deactivating groups, pulling electron density from the ring and making it less attractive to electrophiles. Therefore, electrophilic aromatic substitution reactions on this compound are highly unfavorable and would require extremely harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of potent electron-withdrawing groups makes the aromatic ring electron-deficient and thus a potential candidate for nucleophilic aromatic substitution. masterorganicchemistry.com For NAS to occur, a suitable leaving group must be present on the ring. While this specific molecule does not have a typical leaving group like a halide, related syntheses demonstrate this principle. For instance, the synthesis of this compound can involve the displacement of a chlorine atom by a sulfite (B76179) group on a similar benzaldehyde (B42025) ring, a reaction facilitated by the electron-withdrawing formyl group. This indicates that the disulfonated ring is highly activated for nucleophilic attack, should a leaving group be present at an appropriate position (ortho or para to the withdrawing groups). masterorganicchemistry.com

Table 2: Influence of Substituents on Aromatic Substitution

Functional Group Type Effect on Aromatic Ring Favored Reaction
Aldehyde (-CHO) Electron-Withdrawing Deactivating Nucleophilic Aromatic Substitution

Other Significant Functional Group Transformations

Beyond Schiff base formation, the aldehyde group can potentially undergo other characteristic transformations, although these are less commonly cited in the context of this specific molecule's primary applications. These reactions include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using appropriate oxidizing agents. This would yield sodium 4-carboxybenzene-1,3-disulfonate.

Reduction: The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride. This would result in the formation of sodium 4-(hydroxymethyl)benzene-1,3-disulfonate.

These transformations provide pathways to other functionalized derivatives, expanding the synthetic utility of the parent compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of Sodium 4-formylbenzene-1,3-disulfonate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aldehydic proton and the aromatic protons.

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the downfield region of the spectrum, generally around 10 ppm. The aromatic region shows a more complex pattern resulting from the three protons on the benzene (B151609) ring. Their chemical shifts, typically observed between 7.5 and 8.5 ppm, are influenced by the electronic effects of both the formyl and the two sulfonate groups. The coupling between these adjacent protons would result in a distinct splitting pattern, likely a set of doublets and a doublet of doublets, which allows for the assignment of each proton to its specific position on the ring.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound.
Proton TypeExpected Chemical Shift (δ) in ppmExpected Multiplicity
Aldehydic Proton (CHO)~10Singlet (s)
Aromatic Protons (Ar-H)7.5 - 8.5Multiplet (m)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal.

The spectrum would show seven unique carbon signals. The carbonyl carbon of the formyl group is typically found significantly downfield, in the 190-200 ppm range. libretexts.org The aromatic carbons appear in the 125-150 ppm region, with the carbons directly attached to the electron-withdrawing sulfonate groups (ipso-carbons) resonating at the lower end of this range, typically between 120-130 ppm. libretexts.org The precise chemical shifts help to confirm the substitution pattern on the benzene ring.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
Carbon TypeExpected Chemical Shift (δ) in ppm
Aldehydic Carbonyl (C=O)190 - 200
Aromatic Carbons (C-SO₃)120 - 130
Other Aromatic Carbons125 - 150

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity and helping to resolve the complex splitting patterns observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). hmdb.ca It allows for the direct assignment of each aromatic proton signal to its corresponding aromatic carbon signal.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of this compound and offers insights into its structure through fragmentation analysis. The anhydrous disodium (B8443419) salt has a molecular weight of approximately 310.2 g/mol .

While direct analysis of this compound is routine, its application as a derivatizing agent in proteomics is a sophisticated use of its chemistry, analyzed effectively by MALDI-TOF/TOF MS. americanlaboratory.com The formyl group of the compound can react with the primary amine at the N-terminus of a peptide, attaching the disulfonated tag. This derivatization is particularly useful for de novo peptide sequencing. americanlaboratory.com

In this application, a peptide mixture is first derivatized with this compound. The resulting tagged peptides are then analyzed using a MALDI-TOF/TOF mass spectrometer. researchgate.net In the first TOF analyzer, the molecular ions of the derivatized peptides are separated by their mass-to-charge ratio. A specific peptide ion of interest is then selected and subjected to fragmentation via collision-induced dissociation (CID).

The resulting fragment ions are analyzed in the second TOF analyzer. The presence of the highly charged, non-labile sulfonate groups on the N-terminal tag directs the fragmentation pattern of the peptide backbone in a predictable manner. americanlaboratory.comnih.gov This often leads to the generation of a clean and easily interpretable series of fragment ions (e.g., a dominant y-ion series), which simplifies the process of reading the amino acid sequence from the spectrum. nih.gov This chemically-assisted fragmentation strategy enhances the quality and reliability of peptide sequencing data. americanlaboratory.com

X-ray Diffraction Studies of Crystalline Forms and Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

As of this writing, a specific, publicly available single-crystal X-ray diffraction structure for this compound has not been identified in the searched literature. However, analysis of related sodium arylsulfonate structures typically reveals key features that would be expected in its crystal lattice. These include a well-defined coordination of sodium ions by the oxygen atoms of the sulfonate groups and, if present, water molecules of hydration. The crystal packing would be heavily influenced by strong ionic interactions between the sodium cations and the sulfonate anions, as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules. Such a study would definitively confirm the molecular geometry and reveal the supramolecular architecture of the compound in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance, causing the beams to diffract into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the precise location of each atom within the crystal's unit cell.

For this compound, a successful SC-XRD analysis would yield critical structural information. While specific crystallographic data for this compound is not widely available in published literature, the analysis would typically provide the parameters detailed in the table below. This data is fundamental for understanding the compound's solid-state conformation, intermolecular interactions such as hydrogen bonding, and the coordination environment of the sodium ions. Such insights are crucial for structure-property relationship studies and computational modeling. acs.org

Crystallographic ParameterType of Information Provided
Crystal SystemThe basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry operations applicable to the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the repeating unit cell that forms the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule and the distances between atoms.
Intermolecular InteractionsDetails on hydrogen bonds, ionic interactions, and other non-covalent forces.

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a versatile and non-destructive analytical technique used to analyze polycrystalline materials. Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a fine powder, making it highly suitable for routine analysis and quality control. The technique generates a characteristic diffraction pattern, or diffractogram, which serves as a fingerprint for the crystalline solid.

For this compound, PXRD is primarily applied in several key areas:

Phase Identification: The most common application is to confirm the identity of the synthesized material by matching its experimental PXRD pattern to a reference pattern from a database or a previously characterized standard.

Purity Assessment: PXRD can detect the presence of crystalline impurities. If the synthesis process yields by-products that are crystalline, their characteristic diffraction peaks will appear in the pattern of the final product, indicating incomplete purification. icm.edu.pl

Polymorphism and Stability Studies: Many compounds can exist in different crystalline forms, known as polymorphs, which may have different physical properties. PXRD is instrumental in identifying and distinguishing between polymorphs. It is also used in stability testing to monitor for any changes in the crystalline phase of the material upon exposure to heat, humidity, or mechanical stress. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For an ionic and polar compound like this compound, liquid chromatography is particularly effective for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity and quantifying the amount of this compound. The technique offers high resolution, sensitivity, and reproducibility. Purity levels for commercial grades of this compound are often specified using HPLC, with typical values exceeding 97-98%. sigmaaldrich.comtcichemicals.com

Reversed-phase HPLC is the most common mode used for this analysis. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar aqueous-organic mixture. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. Due to the ionic nature of the sulfonate groups, ion-pairing agents or buffers are often required in the mobile phase to achieve good peak shape and resolution.

Typical HPLC Conditions for Aromatic Sulfonates
ParameterDescriptionSource
ColumnReversed-Phase C18 (e.g., Hypersil C18) or Newcrom R1 researchgate.netsielc.com
Mobile PhaseGradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, phosphoric acid) and an organic solvent (e.g., methanol (B129727), acetonitrile). researchgate.netsielc.com
DetectionUV-Vis detector, typically set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm).
PurposePurity assessment, quantification, and identification of synthesis-related impurities. tcichemicals.com

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net charge. It is particularly well-suited for the analysis and purification of highly ionic species like aromatic sulfonates. libretexts.org The stationary phase consists of a resin with covalently attached charged functional groups. Anion-exchange chromatography, which uses a positively charged resin, is effective for separating this compound from other components in a mixture. nih.gov

Key applications of IEC for this compound include:

Separation of Complex Mixtures: In synthetic processes, mixtures containing mono-, di-, and poly-sulfonated species can be formed. IEC can effectively resolve these compounds based on the number of sulfonate groups, as a higher charge leads to stronger retention on an anion-exchange column. nih.gov

Purification and Desalination: Cation-exchange chromatography can be employed as a purification step. For instance, passing an aqueous solution of the sodium salt through a cation-exchange resin in the hydrogen (H+) form can remove excess sodium ions or other cationic impurities. libretexts.orgscience.gov

Ion-Exchange Chromatography Conditions for Aromatic Sulfonates
ParameterDescriptionSource
Stationary Phase (Anion Exchange)Aminopropyl-functionalized columns or other resins with fixed positive charges. nih.gov
Mobile Phase (Anion Exchange)Aqueous buffer (e.g., ammonium acetate-acetic acid) with an organic modifier (e.g., acetonitrile), typically run in a gradient of increasing buffer concentration. nih.gov
Stationary Phase (Cation Exchange)Sulfonated polystyrene-divinylbenzene resins (e.g., in H+ form). libretexts.orgpsu.edu
PurposeSeparation of sulfonated aromatics by charge; removal of cationic impurities. nih.govscience.gov

Applications in Materials Science and Polymer Chemistry

Integration into Polymer Electrolyte Membranes for Electrochemical Devices

Polymer electrolyte membranes (PEMs) are critical components in electrochemical devices such as fuel cells and electrolyzers, where they function to conduct protons while preventing the passage of fuel and oxidant. The performance of these membranes is highly dependent on their chemical structure. Sulfonated aromatic polymers are considered promising candidates for PEMs due to their excellent thermal and chemical stability, as well as potentially lower production costs compared to benchmark perfluorinated materials. researchgate.net Sodium 4-formylbenzene-1,3-disulfonate serves as a key monomer or crosslinking agent in the fabrication of such advanced membranes. sigmaaldrich.com

The primary role of the sulfonate (-SO₃⁻) groups in a PEM is to facilitate proton transport. The integration of this compound into a polymer backbone introduces a high density of these sulfonic acid sites. Protons can then "hop" between these fixed anionic sites through a network of water molecules, a mechanism essential for high proton conductivity. researchgate.net

The degree of sulfonation (DS), which represents the number of sulfonic acid groups per polymer repeat unit, is a critical factor influencing membrane performance. A higher DS generally leads to increased water uptake and the formation of well-connected hydrophilic channels within the polymer matrix, which enhances proton conduction. researchgate.netmdpi.com By incorporating a monomer like this compound, which contains two sulfonate groups, a high ion exchange capacity (IEC) and consequently high proton conductivity can be achieved. mdpi.com Research on various sulfonated aromatic polymers has consistently shown a direct correlation between the density of sulfonic acid groups and proton conductivity, particularly under hydrated conditions. researchgate.net

Table 1: General Relationship Between Sulfonation and PEM Properties

Property Effect of Increasing Sulfonation Rationale
Ion Exchange Capacity (IEC) Increases More sulfonic acid groups per unit weight of polymer.
Water Uptake Increases Sulfonic acid groups are highly hydrophilic, attracting and retaining water molecules.
Proton Conductivity Increases Enhanced water channels and more sulfonic acid sites facilitate proton hopping. mdpi.com

| Dimensional Stability | Decreases | Excessive water absorption can lead to significant swelling and loss of mechanical strength. mdpi.com |

This table illustrates the general trends observed in sulfonated aromatic polymers used for proton exchange membranes.

While a high degree of sulfonation is beneficial for proton conductivity, it can also lead to excessive swelling and reduced mechanical stability of the membrane, particularly at elevated temperatures. mdpi.com Crosslinking the polymer chains is a widely used strategy to mitigate this issue. The formyl group (-CHO) on this compound provides a convenient handle for creating covalent crosslinks within the polymer network.

This is often achieved by reacting the aldehyde with polymers containing amino (-NH₂) groups to form a stable imine (or Schiff base, -C=N-) linkage. This process transforms a system of individual polymer chains into a single, robust three-dimensional network. This network structure restricts polymer chain mobility, thereby reducing water swelling and improving the membrane's mechanical and thermal stability without sacrificing a significant portion of the proton-conducting sulfonic acid groups. researchgate.netmdpi.com This approach allows for the development of membranes that are both highly conductive and durable enough for practical fuel cell applications. mdpi.com

Functionalization of Chitosan (B1678972) and Other Biopolymers

Chitosan, a natural biopolymer derived from chitin, possesses desirable properties such as biocompatibility, biodegradability, and inherent antibacterial activity. mdpi.com However, its poor solubility in water at neutral pH limits its applications. Chemical modification is a key strategy to overcome these limitations and enhance its functional properties. The bifunctional nature of this compound makes it an excellent candidate for modifying chitosan.

The primary amino groups along the chitosan backbone readily react with the aldehyde group of this compound via a condensation reaction to form a chitosan Schiff base. nih.gov This modification can enhance the antibacterial activity of chitosan through several mechanisms.

Increased Positive Charge Density : The introduction of sulfonate groups can improve the solubility and polycationic nature of chitosan in a wider pH range, strengthening the electrostatic interaction between the polymer and the negatively charged bacterial cell wall, which leads to membrane disruption. mdpi.com

Synergistic Effects : The Schiff base derivatives themselves often exhibit greater antimicrobial activity than chitosan alone. nih.gov The imine group (-C=N-) is a key functional group that contributes to this enhanced biological activity. nih.govresearchgate.net

pH-Responsive Release : In acidic environments, the imine bond can be hydrolyzed, leading to the release of the aromatic aldehyde. nih.gov Many aldehydes are themselves antimicrobial, providing an additional mechanism for bacterial inhibition. nih.gov

Studies on various aromatic aldehydes have shown that their reaction with chitosan to form Schiff bases significantly improves inhibitory action against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.orgscialert.net

Table 2: Antibacterial Activity of Chitosan vs. Chitosan Schiff Bases

Material Target Bacteria Activity Level Mechanism
Unmodified Chitosan Gram-positive & Gram-negative Moderate Electrostatic interaction with bacterial cell wall. mdpi.com

| Chitosan-Aldehyde Schiff Base | Gram-positive & Gram-negative | High | Enhanced electrostatic interaction; intrinsic activity of the imine group; potential release of antimicrobial aldehyde. nih.govnih.gov |

This table provides a generalized comparison based on findings for chitosan modified with various aldehydes.

A major drawback of chitosan is its insolubility in water and organic solvents, typically requiring acidic solutions to dissolve. Functionalization with this compound can dramatically alter its solubility profile. The attachment of the highly polar, ionic sulfonate groups to the chitosan backbone disrupts the strong intermolecular hydrogen bonding that makes native chitosan insoluble. This modification renders the chitosan derivative more soluble in water, significantly broadening its processing capabilities and potential applications in fields like biomedicine and water treatment. nih.gov

Furthermore, the introduction of bulky, rigid aromatic rings alters the polymer's morphology and can improve its thermal and mechanical properties for various industrial uses. chemimpex.com By controlling the degree of substitution—the percentage of amino groups that have reacted—it is possible to finely tune the resulting biopolymer's properties, such as its hydrophilicity, charge density, and biological activity, to meet the demands of a specific application.

Development of Advanced Polymer Composites

This compound can also be utilized as a functional monomer or additive in the development of advanced polymer composites. Its incorporation into a polymer matrix can impart multiple functionalities. The sulfonate groups can improve the material's hydrophilicity, ion-exchange capability, and compatibility with other polar materials, while the aromatic ring can enhance thermal stability and mechanical strength. chemimpex.com

For example, it could be used in the synthesis of polymer-clay nanocomposites, where the ionic sulfonate groups could interact with the clay layers, promoting exfoliation and dispersion within the polymer matrix. mdpi.com The aldehyde group remains available for subsequent reactions, such as crosslinking the matrix or grafting other functional molecules onto the composite material. This multifunctional character allows for the creation of sophisticated materials with tailored properties for specialized applications in areas such as specialty chemicals, dyes, and advanced materials research. chemimpex.com

Role in Ion-Exchange Materials

This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of ion-exchange materials. Its utility in this field stems from its unique molecular architecture, which combines two key features: ion-exchange-promoting sulfonate groups and a reactive formyl group for polymerization.

The presence of two sulfonate groups (-SO₃Na) on the benzene (B151609) ring imparts a high degree of hydrophilicity and anionic character to the molecule. These groups are strong acid salts, which can be readily converted to their acidic form (-SO₃H). In a polymer matrix, these sulfonic acid groups act as fixed negative charges, enabling the exchange of cations. This is the fundamental principle behind cation-exchange resins and membranes, which are widely used in water softening, demineralization, and chemical separation processes. The high density of sulfonate groups in this particular compound suggests its potential for creating materials with a high ion-exchange capacity (IEC).

The formyl group (-CHO) provides a reactive site for incorporating the molecule into a larger polymer structure. Aldehyde groups can participate in various polymerization and cross-linking reactions. For instance, it can undergo condensation reactions with phenols, amines, or other reactive monomers to form a stable, cross-linked polymer network. This is crucial for producing durable ion-exchange resins that are insoluble in water and chemically resistant. The ability to form a cross-linked structure is essential for the mechanical integrity and longevity of the ion-exchange material.

In the context of ion-exchange materials, this compound can be utilized in several ways:

As a monomer: It can be copolymerized with other monomers, such as phenol (B47542) or resorcinol, to create a sulfonated phenolic resin. The resulting polymer would have a high density of sulfonic acid groups, making it an effective cation exchanger.

As a cross-linking agent: Its bifunctional nature (two sulfonate groups and one formyl group) allows it to cross-link other polymer chains, introducing sulfonic acid functionality at the cross-linking points.

For surface functionalization: It can be used to modify the surface of existing polymers or materials, introducing ion-exchange capabilities to otherwise inert surfaces.

While specific research detailing the performance of ion-exchange materials synthesized solely from this compound is not extensively available in the public domain, the properties of such materials can be inferred from studies on analogous sulfonated aromatic polymers. The table below presents typical performance data for sulfonated poly(arylene ether sulfone) membranes, which share a similar chemical nature of having sulfonic acid groups on an aromatic backbone, to illustrate the expected characteristics.

Table 1: Representative Properties of Sulfonated Aromatic Ion-Exchange Membranes

Property Value Range Significance in Ion-Exchange Materials
Ion-Exchange Capacity (IEC) 1.2 - 2.0 meq/g Represents the number of active sites for ion exchange. A higher IEC generally leads to higher conductivity.
Water Uptake 20 - 80 % Essential for ionic mobility within the membrane, but excessive swelling can compromise mechanical stability.
Swelling Ratio 10 - 40 % Indicates the dimensional change of the material when hydrated. Lower swelling is desirable for mechanical integrity.
Proton Conductivity 0.01 - 0.2 S/cm A measure of the material's efficiency in transporting ions, crucial for applications like fuel cells and electrodialysis.

Catalytic Applications and Coordination Chemistry

Design and Synthesis of Metal Complexes with Sodium 4-Formylbenzene-1,3-disulfonate Ligands

The design of metal complexes using this compound (SFD) as a ligand is predicated on the dual functionality of the molecule. The sulfonate groups confer high water solubility, enabling the synthesis and application of these complexes in aqueous media, a key principle of green chemistry. The formyl (-CHO) group provides a reactive site for creating more elaborate ligand structures, typically through Schiff base condensation.

This reaction involves the condensation of the aldehyde with a primary amine to form a Schiff base (or imine), which can introduce additional coordination sites (like nitrogen atoms) into the ligand framework. This versatility allows for the synthesis of a wide range of polydentate ligands tailored to coordinate with specific metal centers.

The general synthetic route can be envisioned as follows:

Direct Coordination: Reaction of a metal salt with the this compound ligand directly, where coordination occurs through the oxygen atoms of the sulfonate and/or formyl groups.

Ligand Elaboration: A two-step process where the SFD is first reacted with an amine-containing molecule to form a larger, polydentate Schiff base ligand. This new ligand is then reacted with a metal salt to form the final complex.

The this compound ligand and its derivatives can coordinate to metal centers in several ways, a versatility that is crucial for designing functional coordination compounds like Metal-Organic Frameworks (MOFs). The sulfonate groups (R-SO₃⁻) are known to be highly flexible in their coordination behavior. They can act as:

Monodentate Ligands: One oxygen atom from the sulfonate group binds to a single metal center.

Bidentate Chelating Ligands: Two oxygen atoms from the same sulfonate group bind to a single metal center.

Bidentate Bridging Ligands: Two oxygen atoms from the same sulfonate group bind to two different metal centers, helping to form extended polymeric structures.

Tridentate Bridging Ligands: All three oxygen atoms of the sulfonate group coordinate to different metal centers, leading to complex, high-dimensional networks.

Furthermore, the oxygen atom of the formyl group can also participate in coordination, although it is a weaker donor than the sulfonate oxygens. In Schiff base derivatives, the imine nitrogen atom provides an additional, strong coordination site. This multiplicity of potential binding sites allows the ligand to form stable mononuclear complexes or bridge multiple metal centers to create coordination polymers.

While specific crystal structures of metal complexes derived exclusively from this compound are not widely reported in publicly accessible literature, the structural characteristics can be inferred from related compounds. Structural analysis of sulfonate-based MOFs reveals that the geometry of the final complex is highly dependent on the chosen metal ion, the coordination modes of the sulfonate groups, and the presence of any secondary ligands.

Table 1: Potential Coordination Characteristics of SFD-Derived Ligands
Functional GroupPotential Coordination Site(s)Common Coordination ModesRole in Final Structure
Sulfonate (-SO₃⁻)Oxygen AtomsMonodentate, Bidentate (Chelating/Bridging), TridentateCharge balance, formation of extended networks, water solubility
Formyl (-CHO)Oxygen AtomMonodentate (weak)Can participate in coordination; primary role is as a reactive handle
Imine (-C=N-) (in Schiff base derivatives)Nitrogen AtomMonodentateStrong coordination site, directs geometry of the complex

Application of Derived Complexes in Organic Catalysis

The high water solubility of metal complexes derived from SFD makes them excellent candidates for aqueous-phase catalysis. This approach simplifies catalyst recovery and product separation, often allowing the aqueous catalyst solution to be recycled.

The A³ coupling reaction is a powerful multicomponent reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283). researchgate.net These products are valuable intermediates in the synthesis of many nitrogen-containing heterocyclic compounds and pharmaceuticals. The reaction is typically catalyzed by metal complexes, with gold, copper, and ruthenium being particularly effective. unibas.it

A water-soluble metal complex featuring the SFD ligand would be an ideal catalyst for A³ coupling reactions in aqueous media. The catalytic cycle generally involves the activation of the alkyne by the metal center to form a metal-acetylide intermediate. The aldehyde and amine first react to form an iminium ion, which is then attacked by the nucleophilic metal-acetylide to yield the final propargylamine product. A catalyst derived from SFD could facilitate this process in an environmentally friendly solvent system (water), potentially with high efficiency and recyclability.

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. For example, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a key industrial process, as benzaldehyde is a precursor to fragrances, dyes, and pharmaceuticals. A significant challenge in this reaction is preventing over-oxidation to the corresponding carboxylic acid (benzoic acid).

Metal complexes are often employed as catalysts to achieve high selectivity under mild conditions. A water-soluble catalyst derived from SFD could be particularly advantageous for the aerobic oxidation of benzyl alcohol, using air or oxygen as the ultimate oxidant. The reaction would proceed in an aqueous or biphasic system, allowing for easy separation of the organic product (benzaldehyde) from the water-soluble catalyst. Research on various manganese complexes, for instance, has demonstrated their effectiveness in catalyzing the oxidation of substrates like styrene (B11656) to form styrene oxide, with minimal formation of byproducts like benzaldehyde. nih.gov This highlights the potential for designing SFD-based catalysts to achieve high selectivity in specific oxidation reactions.

Table 2: Potential Catalytic Applications of SFD-Metal Complexes
Catalytic ReactionTarget ProductPotential Role of SFD-ComplexKey Advantage
A³ CouplingPropargylaminesActivate alkyne C-H bondHomogeneous catalysis in water for easy catalyst recycling
Benzyl Alcohol OxidationBenzaldehydeActivate alcohol and facilitate oxidationHigh selectivity and use of green oxidant (air) in aqueous phase

Catalysis is broadly divided into two paradigms: homogeneous (catalyst and reactants are in the same phase) and heterogeneous (catalyst is in a different phase from the reactants).

Homogeneous Catalysis: Offers high activity, selectivity, and mild reaction conditions because the active sites are well-defined and easily accessible. However, separating the catalyst from the product can be difficult and costly.

Heterogeneous Catalysis: Allows for straightforward catalyst separation (e.g., by filtration) and recycling. However, these catalysts often require harsher conditions and may have lower selectivity due to poorly defined active sites on a solid surface.

Metal complexes derived from this compound offer a unique opportunity to bridge these two paradigms. By using a water-soluble SFD-metal complex, the reaction can be run under homogeneous conditions in an aqueous phase. If the organic products are immiscible with water, they form a separate layer. After the reaction, the product layer can be easily decanted, while the catalyst remains dissolved in the aqueous phase, ready for reuse. This "aqueous biphasic catalysis" combines the high activity and selectivity of homogeneous catalysis with the simple catalyst separation characteristic of heterogeneous catalysis.

Mechanistic Investigations of Catalytic Pathways Involving this compound Remain an Unexplored Area of Research

Despite its utility in various chemical applications, detailed mechanistic investigations into the catalytic pathways involving this compound are not extensively documented in publicly available scientific literature. This versatile compound, possessing both a reactive aldehyde group and water-solubilizing sulfonate groups, holds potential as a ligand in homogeneous catalysis, particularly in aqueous-phase reactions. However, specific studies elucidating its precise role and the mechanisms of catalytic cycles in which it participates are currently limited.

The functional groups of this compound suggest several possibilities for its involvement in catalytic processes. The sulfonate groups confer high water solubility to any metal complex it forms, making it an attractive ligand for green chemistry applications in aqueous media. The aldehyde functionality, on the other hand, could be involved in the catalytic reaction itself, or it could be modified to create more complex ligand structures.

In the absence of direct research, a hypothetical catalytic cycle can be postulated based on the known mechanisms of similar water-soluble ligands in common cross-coupling reactions, such as the Suzuki-Miyaura or Mizoroki-Heck reactions. In such a scenario, the this compound would likely coordinate to a transition metal center, such as palladium or rhodium, through a phosphine (B1218219) group if it were derivatized to include one. The resulting water-soluble catalyst complex would then participate in the standard steps of a catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), migratory insertion, and reductive elimination.

A theoretical reaction pathway could be envisioned as follows:

Table 1: Hypothetical Catalytic Cycle Steps

Step Description
Ligand Coordination This compound (or a derivative) coordinates to a metal precursor.
Oxidative Addition The aryl halide substrate adds to the metal center, increasing its oxidation state.
Transmetalation/Insertion The second substrate (e.g., an organoboron compound or an alkene) coordinates and reacts with the metal-aryl complex.

| Reductive Elimination | The coupled product is eliminated from the metal center, regenerating the active catalyst. |

Further research, including kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling, would be necessary to validate any proposed mechanism. Such investigations would provide crucial insights into the ligand's electronic and steric effects on the catalytic activity and selectivity.

It is important to note that without dedicated research and supporting data, any discussion on the mechanistic pathways of catalysis involving this compound remains speculative. The scientific community awaits detailed studies to fully uncover and understand the catalytic potential of this interesting compound.

This compound: A Versatile Component in Chemical Synthesis

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a diverse range of organic molecules. Its unique structure, featuring a reactive aldehyde (formyl) group and two water-solubilizing sulfonate groups on a benzene (B151609) ring, makes it a valuable intermediate in the production of dyes, pigments, and other specialty chemicals. bldpharm.comtcichemicals.com

Applications in Organic Synthesis and Functional Molecule Design

The dual functionality of Sodium 4-formylbenzene-1,3-disulfonate allows it to participate in a variety of chemical reactions. The aldehyde group is a key site for condensation and oxidation reactions, while the ionic sulfonate groups confer high water solubility to the molecule and its derivatives. This combination of properties makes it a versatile tool for designing and creating complex functional molecules.

Historically and currently, a primary application of this compound (often used in its acid form, 4-formylbenzene-1,3-disulfonic acid) is as an intermediate in the manufacture of synthetic dyes. macsenlab.comepa.gov The aldehyde group readily undergoes condensation reactions with various aromatic compounds, such as aminophenols and dialkylanilines, to form the core structures of several classes of dyes. The presence of the sulfonate groups is particularly advantageous, as it imparts water solubility to the final dye products, which is essential for their application in textile dyeing. alanchemindustries.com

This compound is a key precursor in the synthesis of certain xanthene dyes, a class of fluorescent dyes widely used in histology and biological imaging. alanchemindustries.comnih.gov A notable example is the production of Acid Red 52 (also known as Sulforhodamine B). softbeam.net The synthesis involves the condensation of 4-formylbenzene-1,3-disulfonic acid with two equivalents of 3-(diethylamino)phenol. alanchemindustries.com This reaction is followed by a dehydration step using sulfuric acid to form the characteristic three-ring xanthene structure, and subsequent oxidation to yield the final dye. alanchemindustries.com The two sulfonate groups from the original benzaldehyde (B42025) precursor are retained in the final molecular structure of Acid Red 52, ensuring its solubility in aqueous media for various applications. alanchemindustries.comnih.gov The resulting dye is a bright, blue-toned pink fluorescent colorant used extensively in dyeing wool, silk, and polyamide fibers, as well as in leather coloring. alanchemindustries.com

Table 1: Examples of Dyes Synthesized from 4-Formylbenzene-1,3-disulfonic Acid

Dye Name C.I. Name Class Key Reactant(s)
Sulforhodamine B Acid Red 52 Xanthene 3-(Diethylamino)phenol
Unnamed Rosamine N/A Rosamine 8-Hydroxyjulolidine, 1,6-Dihydroxynaphthalene

This table is based on data from available chemical synthesis literature. alanchemindustries.comnih.gov

Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, causing a whitening effect. Many commercial optical brighteners are based on the stilbene (B7821643) scaffold, often derived from 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). nih.govsci-hub.se These are frequently modified with triazine rings to enhance their performance. nih.gov

Another important class of fluorescent compounds involves the integration of an oxadiazole ring into a stilbene structure. researchgate.netresearchgate.net The synthesis of these oxadiazole-stilbene derivatives typically proceeds through multi-step sequences involving precursors like p-toluic acid or 4,4′-dicarboxystilbene. nih.govresearchgate.net While this compound is a well-established precursor for various dyes, its specific role as a direct building block in the synthesis of oxadiazole-based stilbene optical brighteners is not extensively documented in scientific literature. The primary synthetic routes for these specific brighteners rely on different foundational molecules.

This compound is not a sulfonating agent in the traditional sense, as it does not donate a sulfonate group to another molecule. Instead, it serves as a valuable reagent for incorporating a pre-sulfonated benzaldehyde moiety into a larger molecular framework. By reacting its aldehyde group, chemists can build more complex molecules that inherently possess the water-solubilizing and electronic properties of the disulfonated phenyl group. This method is an efficient strategy for producing larger, functional sulfonated aromatic compounds without the need for a separate, and often harsh, sulfonation step later in the synthesis, which could damage sensitive parts of the molecule. organic-chemistry.org

The classification of this compound as an organic "building block" is well-recognized. bldpharm.comtcichemicals.com This term reflects its utility as a foundational unit in constructing more elaborate chemical structures. Its bifunctional nature is key to this role. The formyl group can be transformed through a wide array of reactions common to aldehydes, including:

Condensation reactions to form Schiff bases or stilbene-like structures.

Oxidation to a carboxylic acid group.

Reductive amination to form benzylamines.

Simultaneously, the two sulfonate groups provide persistent water solubility and can influence the electronic properties and reactivity of the molecule and its derivatives.

Beyond the realm of dyes, this compound is employed in the creation of other specialty chemicals where its specific properties are advantageous. One significant application is its use in the synthesis of components for polymer electrolyte membranes (PEMs). sigmaaldrich.comgtilaboratorysupplies.com These membranes are crucial parts of electrochemical devices such as fuel cells. The sulfonate groups (-SO₃Na) are essential for this application, as they can be converted to their acidic form (-SO₃H), which facilitates proton conductivity across the membrane—a fundamental requirement for the operation of many fuel cells.

Biochemical and Analytical Applications

Derivatization Reagent in Proteomics and Peptide Analysis

The presence of a formyl group allows Sodium 4-formylbenzene-1,3-disulfonate to react with primary amino groups, such as the N-terminus of peptides and proteins, forming a Schiff base. This reactivity is the foundation of its use as a derivatization reagent in proteomics and peptide analysis.

This compound, often in its acidic form (4-formylbenzene-1,3-disulfonic acid or FBSA), is employed for the selective labeling of the N-terminus of peptides and proteins. This derivatization is a crucial step in many proteomics workflows, aiding in the enrichment and identification of N-terminal peptides. The reaction involves the formation of an imine, which can be subsequently reduced to a more stable secondary amine. This process is often accelerated using microwave irradiation, significantly reducing the reaction time. The addition of the sulfonate groups imparts a negative charge to the derivatized peptides, which can be exploited in various analytical separation and detection techniques.

The derivatization process offers several advantages, including the potential for improved ionization and fragmentation in mass spectrometry, which is critical for accurate peptide sequencing. Furthermore, this selective labeling can help in distinguishing between N-terminal peptides and internal tryptic peptides in a complex protein digest.

In the field of mass spectrometry-based proteomics, the derivatization of peptides with this compound has been shown to enhance the quality of tandem mass spectrometry (MS/MS) data. The introduction of the sulfonic acid groups can influence the fragmentation pattern of peptides during collision-induced dissociation (CID).

Specifically, derivatization with FBSA has been reported to promote the formation of b- and y-type fragment ions, which are essential for de novo peptide sequencing. The presence of the sulfonate groups can lead to a more predictable and informative fragmentation pattern, making the interpretation of MS/MS spectra more straightforward and reliable. This chemically activated fragmentation is beneficial in both positive and negative ion modes of electrospray ionization (ESI), allowing for a more comprehensive analysis of peptide sequences. The improved fragmentation and clear assignment of b-ion series fragments significantly enhance the accuracy of peptide and protein identification.

Table 1: Impact of FBSA Derivatization on Peptide Analysis in Mass Spectrometry

Feature Undivatized Peptides FBSA-Derivatized Peptides
Fragmentation Pattern Often complex and dominated by certain ion types Enhanced formation of b- and y-ion series
Spectral Interpretation Can be challenging due to ambiguous fragments Simplified and more reliable
Sequencing Accuracy Variable Improved for de novo sequencing

| Ionization Mode | Typically analyzed in positive ion mode | Effective in both positive and negative ion modes |

Reagent in Analytical Techniques for Detection and Quantification of Other Substances

Beyond proteomics, the reactivity of the formyl group in this compound makes it a useful reagent in other analytical techniques for the detection and quantification of various substances. Its ability to react with primary amines allows for its use as a derivatizing agent in chromatographic methods like High-Performance Liquid Chromatography (HPLC).

By converting analytes that lack a suitable chromophore or fluorophore into derivatives that can be easily detected, this compound can significantly improve the sensitivity and selectivity of analytical methods. The resulting derivatives, now containing the highly polar sulfonate groups, may also exhibit altered chromatographic behavior, which can be advantageous for separating complex mixtures. While specific applications in the routine quantification of small molecules are not extensively documented in readily available literature, its chemical properties strongly suggest its potential in this area.

Potential in Sensor Technologies

The functional groups of this compound suggest its potential for use in the development of chemical sensors and biosensors. The aldehyde group can be used to covalently immobilize the molecule onto a sensor surface or to interact with specific analytes. The sulfonate groups can influence the electrochemical properties of a sensor or enhance its hydrophilicity, which can be beneficial for analyses in aqueous environments.

For instance, aromatic compounds containing sulfonate groups have been investigated for their role in modifying electrode surfaces in electrochemical sensors. While direct applications of this compound in sensor technologies are not yet widely reported, its chemical structure presents opportunities for future research and development in this field. The ability to tailor sensor surfaces with this molecule could lead to new methods for detecting a variety of chemical and biological targets.

Applications in Wastewater Treatment and Environmental Remediation

The chemical properties of this compound also lend themselves to applications in environmental science, particularly in the treatment of wastewater.

This compound can be used to modify natural polymers like chitosan (B1678972) to create effective adsorbents for the removal of heavy metal ions from contaminated water. The formyl group of the compound can react with the amine groups on the chitosan backbone, creating a stable, modified adsorbent material.

The incorporated sulfonate groups on the benzene (B151609) ring introduce strong acidic sites, which can act as effective binding sites for cationic heavy metal ions through electrostatic interactions and chelation. This modification can enhance the adsorption capacity and selectivity of the chitosan-based material for various heavy metals. While extensive studies detailing the specific performance of this compound-modified chitosan are emerging, the principles of using sulfonated compounds to enhance heavy metal adsorption are well-established.

Table 2: Potential Heavy Metal Adsorption by Modified Chitosan

Heavy Metal Ion Potential Interaction with Sulfonate Groups
Lead (Pb²⁺) Strong
Copper (Cu²⁺) Strong
Cadmium (Cd²⁺) Moderate to Strong

Adsorption of Organic Pollutants by this compound

General principles of adsorption suggest that the highly polar sulfonate groups could facilitate interactions with polar organic molecules, and the benzene ring might offer some affinity for aromatic pollutants through π-π interactions. The aldehyde group could potentially be leveraged for covalent bonding with certain types of pollutants under specific conditions. However, without experimental data, these remain theoretical considerations.

Consequently, a detailed discussion of research findings, including data on adsorption kinetics, isotherms, and the influence of environmental parameters such as pH and temperature, cannot be provided. The generation of data tables illustrating its performance in the removal of specific organic pollutants is also not possible due to the lack of available scientific studies on this specific application. Further empirical research is required to elucidate the potential of this compound in the field of environmental remediation through adsorption.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their reactivity and properties. For Sodium 4-formylbenzene-1,3-disulfonate, DFT calculations could provide a detailed understanding of how the electron-withdrawing nature of the formyl and sulfonate groups influences the electron distribution across the benzene (B151609) ring.

Key areas of investigation would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density surface to identify regions susceptible to nucleophilic or electrophilic attack. The formyl group's carbonyl carbon, for instance, would be expected to be electrophilic.

Electrostatic Potential (ESP) Mapping: Visualizing the electrostatic potential on the molecular surface to predict non-covalent interaction sites. The negatively charged sulfonate groups and the partially positive formyl proton would be prominent features.

While DFT has been extensively applied to study various aromatic compounds, specific studies detailing these electronic properties for this compound are not present in the surveyed literature.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. For this compound, which is highly water-soluble due to its ionic sulfonate groups, MD simulations would be invaluable for understanding its behavior in aqueous solutions.

Potential research applications of MD simulations include:

Solvation Shell Structure: Characterizing the arrangement of water molecules around the sulfonate and formyl groups. This would reveal the extent of hydration and the nature of hydrogen bonding between the compound and the solvent.

Ion Pairing Dynamics: Investigating the interaction and dissociation dynamics between the sodium cations and the disulfonate anion in solution.

Aggregation Behavior: Determining if the molecules exhibit any tendency to self-assemble or form aggregates in solution at different concentrations.

Despite the suitability of this compound for such studies, specific molecular dynamics simulation results for this compound are not documented in available research.

Computational Modeling of Reaction Mechanisms

The reactivity of this compound is largely dictated by its functional groups: the aldehyde (formyl) group and the aromatic sulfonate groups. The formyl group is particularly reactive and can participate in a variety of reactions, such as Schiff base formation.

Computational modeling, often employing DFT, can be used to elucidate the mechanisms of these reactions by:

Mapping Reaction Pathways: Calculating the energy profile along a reaction coordinate to identify transition states and intermediates.

Determining Activation Energies: Quantifying the energy barriers for different reaction steps, which provides insight into reaction kinetics.

Investigating Catalyst Effects: Modeling how a catalyst might lower the activation energy and alter the reaction mechanism.

While the general reactivity of aldehydes is well-understood, computational studies specifically modeling the reaction mechanisms of this compound are not found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property.

For derivatives of this compound, QSAR studies could be employed to:

Predict Biological Activity: If a set of derivatives were synthesized and tested for a particular biological effect, QSAR models could predict the activity of new, unsynthesized derivatives.

Optimize Properties: By understanding which structural features (descriptors) are most important for a desired activity, new molecules with enhanced properties could be designed.

The process would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of derivatives and then using statistical methods to correlate these descriptors with their measured activity. However, the prerequisite for such a study is the synthesis and testing of a library of derivatives, and no such QSAR studies on derivatives of this compound have been published. While QSAR studies on other sulfonamide-containing compounds exist, these are not directly applicable. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 4-formylbenzene-1,3-disulfonate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of benzaldehyde derivatives followed by neutralization with sodium hydroxide. For example, condensation of 4-formylbenzene-1,3-disulfonic acid with amines (e.g., N,N-diethylbenzenamine) under oxidative conditions can yield derivatives . Optimization includes controlling stoichiometry, temperature (80–100°C), and pH (8–10). Purity is enhanced via recrystallization from aqueous ethanol. Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and detecting impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate impurities like residual sulfonic acids or unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-QTOF) identifies molecular ions at m/z 310.21 (anhydrous) and hydrate forms .
  • FT-IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1690 cm⁻¹ (C=O stretching) confirm functional groups .

Q. How is this compound utilized in spectrophotometric assays for reactive oxygen species (ROS)?

  • Methodological Answer : Its structural analogs (e.g., WST-1, WST-8) are reduced by superoxide radicals (O₂•⁻) to water-soluble formazans, detectable at 450 nm. For example, WST-1 assays use a pyrogallol autoxidation system to generate O₂•⁻, with specificity validated against cytochrome c . Adapt this protocol by adjusting probe concentration (10–50 µM) and incubation time (30–60 minutes) to minimize interference from other reductants .

Advanced Research Questions

Q. How can researchers resolve contradictions in data involving this compound’s redox behavior across different pH environments?

  • Methodological Answer :

  • Electrochemical Analysis : Use cyclic voltammetry (CV) in buffered solutions (pH 3–10) to map redox potentials. The disulfonate group exhibits pH-dependent stability, with sulfonate deprotonation above pH 7 altering electron transfer kinetics .
  • Competitive Assays : Compare results with Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate), a known O₂•⁻ scavenger, to differentiate between direct radical quenching and pH-mediated artifacts .

Q. What strategies mitigate interference from coexisting ions (e.g., Fe³⁺, Cu²⁺) when studying this compound’s chelation properties?

  • Methodological Answer :

  • Masking Agents : Add EDTA (1–5 mM) to sequester transition metals without affecting sulfonate-metal binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal-sulfonate complexes, correcting for nonspecific interactions via control titrations with inert salts (e.g., NaCl) .

Q. How can computational modeling predict this compound’s interactions with biomacromolecules (e.g., enzymes, DNA)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to superoxide dismutase (SOD) or DNA grooves. Parameterize the disulfonate group’s partial charges using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonate-protein hydrogen bonds under physiological conditions (37°C, 150 mM NaCl) .

Methodological Notes

  • Contradictions in Antioxidant Studies : Discrepancies in ROS scavenging efficacy may arise from assay-specific radical generation mechanisms (e.g., photolytic vs. enzymatic). Validate using multiple assays (e.g., ORAC, ABTS) and compare with Tiron or ascorbic acid .
  • Handling Hydrate Variability : The compound’s hydrate form (HCOC₆H₃(SO₃Na)₂·xH₂O) affects solubility. Dry samples at 110°C for 2 hours to obtain anhydrous material, confirmed by Karl Fischer titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.